molecular formula C32H36N6O12 B6347093 Mca-Ala-Pro-Lys(Dnp)-OH CAS No. 305336-82-7

Mca-Ala-Pro-Lys(Dnp)-OH

Cat. No.: B6347093
CAS No.: 305336-82-7
M. Wt: 696.7 g/mol
InChI Key: INOZJECNSBDPGT-WDNCENIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mca-Ala-Pro-Lys(Dnp)-OH is a fluorogenic substrate commonly used in biochemical assays to measure the activity of enzymes such as angiotensin-converting enzyme 2 (ACE2). The compound consists of a peptide sequence (Ala-Pro-Lys) with a 7-methoxycoumarin-4-yl (Mca) group at the N-terminus and a 2,4-dinitrophenyl (Dnp) group at the C-terminus. The fluorescence of Mca is quenched by the Dnp group until cleavage occurs at the Pro-Lys bond, making it a valuable tool for studying enzyme kinetics and inhibitor screening .

Mechanism of Action

Target of Action

The primary target of Mca-Ala-Pro-Lys(Dnp)-OH is Angiotensin-Converting Enzyme 2 (ACE2) . ACE2 is a zinc-dependent carboxypeptidase that plays a crucial role in the Renin-Angiotensin System (RAS), a key regulator of blood pressure in mammals .

Mode of Action

This compound is a fluorogenic substrate for ACE2 . The compound is designed such that the Mca (7-methoxycoumarin-4-yl)acetyl fluorescence is quenched by the Dnp (2,4-dinitrophenyl) group until cleavage at the Pro-Lys bond separates them . This cleavage is facilitated by ACE2, allowing the compound to serve as a measure of ACE2 activity .

Biochemical Pathways

In the context of the RAS, ACE2 converts angiotensin II (Ang1-8) to angiotensin 1-7 (Ang1-7) . Ang1-7 acts as a functional antagonist of Ang1-8, exhibiting vasodilatory, antiproliferative, antiangiogenic, and anti-inflammatory properties . Therefore, the action of this compound, through its interaction with ACE2, can influence these biochemical pathways.

Pharmacokinetics

Single doses of rhACE2 caused a dose-dependent increase of systemic exposure with biphasic elimination and a dose-independent terminal half-life of 10 hours .

Result of Action

The cleavage of this compound by ACE2 leads to a decrease in Ang1-8 levels and changes in the levels of other angiotensin system peptides . These changes can have various effects at the molecular and cellular level, depending on the specific context and the balance of the RAS.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other peptidase inhibitors can prevent nonspecific conversion of the substrate . Additionally, the physiological and pathological state of the individual, such as the balance of the RAS, can also impact the action of the compound .

Biochemical Analysis

Biochemical Properties

Mca-Ala-Pro-Lys(Dnp)-OH is specifically designed for use with ACE2, a zinc-dependent carboxypeptidase . The compound is not cleaved by caspases, distinguishing it from similar substrates . When this compound is cleaved at the Pro-Lys bond, the fluorescence of the Mca group is no longer quenched by the Dnp group, allowing for the detection of enzymatic activity .

Cellular Effects

The effects of this compound on cells are largely determined by the activity of ACE2. As a substrate for this enzyme, the compound can be used to monitor changes in ACE2 activity, which can have significant effects on cell function . For example, ACE2 plays a crucial role in the renin-angiotensin system, influencing processes such as blood pressure regulation and fluid balance .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ACE2. When the enzyme cleaves the compound at the Pro-Lys bond, the resulting separation of the Mca and Dnp groups leads to an increase in fluorescence . This change can be detected and quantified, providing a measure of ACE2 activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the stability of the compound and the duration of the experiment. The compound’s fluorescence increases upon cleavage, allowing for real-time monitoring of ACE2 activity .

Metabolic Pathways

This compound is involved in the metabolic pathway of ACE2, serving as a substrate for this enzyme . The cleavage of the compound by ACE2 is a key step in this pathway, and the resulting increase in fluorescence provides a measure of enzymatic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be expected to follow the distribution of ACE2, given that this enzyme is responsible for cleaving the compound .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the localization of ACE2, as this enzyme is responsible for cleaving the compound . Therefore, the compound could potentially be used to investigate the subcellular localization of ACE2 activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mca-Ala-Pro-Lys(Dnp)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (Lys) to a solid resin. The peptide chain is then elongated by sequential addition of protected amino acids (Pro and Ala) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the Mca and Dnp groups are introduced through specific chemical reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. Quality control measures, including mass spectrometry and HPLC, are used to verify the identity and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Mca-Ala-Pro-Lys(Dnp)-OH primarily undergoes enzymatic cleavage reactions. The cleavage of the Pro-Lys bond by enzymes such as ACE2 results in the separation of the Mca and Dnp groups, leading to an increase in fluorescence. This reaction is highly specific and is used to measure the activity of ACE2 and other related enzymes .

Common Reagents and Conditions

The enzymatic cleavage of this compound is typically carried out in buffered solutions at physiological pH (7.4). Common reagents include phosphate-buffered saline (PBS) and enzyme solutions. The reaction is monitored using a fluorometer, with excitation and emission wavelengths set to 328 nm and 393 nm, respectively .

Major Products Formed

The major products formed from the enzymatic cleavage of this compound are the separated Mca-Ala-Pro and Lys(Dnp)-OH fragments. The increase in fluorescence upon cleavage is used to quantify enzyme activity .

Scientific Research Applications

Mca-Ala-Pro-Lys(Dnp)-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

Mca-Ala-Pro-Lys(Dnp)-OH is unique due to its high specificity for ACE2 and its use as a fluorogenic substrate. Similar compounds include:

These compounds share similar applications but differ in their specificity and fluorescence properties, making this compound a valuable tool for specific enzyme studies.

Properties

IUPAC Name

(2S)-6-(2,4-dinitroanilino)-2-[[(2S)-1-[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N6O12/c1-18(34-28(39)14-19-15-29(40)50-27-17-21(49-2)9-10-22(19)27)31(42)36-13-5-7-25(36)30(41)35-24(32(43)44)6-3-4-12-33-23-11-8-20(37(45)46)16-26(23)38(47)48/h8-11,15-18,24-25,33H,3-7,12-14H2,1-2H3,(H,34,39)(H,35,41)(H,43,44)/t18-,24-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOZJECNSBDPGT-WDNCENIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N6O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.